molecular formula C18H13ClN2O5 B2995033 N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-22-3

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2995033
CAS No.: 887348-22-3
M. Wt: 372.76
InChI Key: OCEPAXIERAOHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic chemical compound supplied for non-human research purposes. It belongs to a class of 5-phenylfuran-2-carboxamide derivatives that are of significant interest in various scientific fields, particularly in medicinal chemistry for the development of novel therapeutic agents . Structurally, this compound features a furan ring core, a common pharmacophore in medicinal chemistry, which is substituted at the 2-position with a carboxamide group linked to a 2-chlorophenyl ring and at the 5-position with a 4-methoxy-2-nitrophenyl group. This specific arrangement of substituents is designed to mimic known bioactive molecules. Compounds with this scaffold are frequently investigated as potential inhibitors of tubulin polymerization, which is a validated target in cancer research . Specifically, analogs such as 5-(4-chlorophenyl)furan derivatives have demonstrated potent activity as colchicine binding site inhibitors (CBSIs), leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the induction of apoptosis in cancer cells . The integration of a 4-methoxyphenyl moiety, as seen in the structure of this compound, is a common feature in many CBSIs and is known to contribute to binding interactions within the tubulin cavity . Beyond oncology, the furan-2-carboxamide scaffold is also being explored for its potential in other areas, including as a building block for compounds with fungicidal activity and as inhibitors for infectious diseases, with some 5-phenylfuran-2-carboxylic acids showing promise as antitubercular agents by targeting iron acquisition in mycobacterial species . Researchers can utilize this high-purity compound as a key intermediate or reference standard in hit-to-lead optimization campaigns and for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEPAXIERAOHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound can be described by the following structural formula:

N 2 chlorophenyl 5 4 methoxy 2 nitrophenyl furan 2 carboxamide\text{N 2 chlorophenyl 5 4 methoxy 2 nitrophenyl furan 2 carboxamide}

Physical Properties

PropertyValue
Molecular FormulaC13_{13}H10_{10}ClN2_{2}O4_{4}
Molecular Weight303.68 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity .

Anticancer Properties

In vitro studies have demonstrated that the compound may induce apoptosis in cancer cells. A study involving human colon fibroblast cells showed that pretreatment with a related compound (BK3C231) reduced DNA damage induced by carcinogens. This suggests that similar mechanisms may be applicable to this compound, potentially through the modulation of oxidative stress pathways and enhancement of cellular repair mechanisms .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The presence of nitro and chloro groups may facilitate interactions with key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
  • Antioxidant Effects : Similar compounds have been shown to enhance cellular antioxidant defenses, thereby protecting against oxidative damage.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.125 µg/mL to 1 µg/mL against MRSA, outperforming traditional antibiotics like vancomycin .

Study 2: Cytoprotective Effects

In another investigation, the cytoprotective effects of related furan derivatives were assessed in human colon fibroblast cells exposed to carcinogens. The study found that these compounds significantly reduced DNA strand breaks and mitochondrial damage, suggesting a protective role against genotoxic stress .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 5-aryl-furan-2-carboxamides, where variations in aryl and amide substituents modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Furan 5-Position / Amide N-Substituent) Molecular Formula Melting Point (°C) Key References
N-(2-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide 4-methoxy-2-nitrophenyl / 2-chlorophenyl C₁₈H₁₄ClN₂O₅ Not reported
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (CID 899171) 2-chlorophenyl / 2-methoxyphenyl C₁₈H₁₄ClNO₃ Not reported
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) Nitro / thiazol-2-yl C₈H₅N₃O₄S 265–268
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) 4-chlorophenyl / 3,5-dimethoxyphenyl C₁₉H₁₆ClNO₄ Not reported
N-(3-Bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide 2-chlorophenyl / 3-bromophenyl C₁₇H₁₁BrClNO₂ Not reported

Key Observations :

  • Steric Considerations : The 4-methoxy-2-nitrophenyl group may impose steric hindrance, affecting binding affinity in biological systems relative to simpler aryl substituents (e.g., 2-chlorophenyl in CID 899171) .

Physicochemical Properties

  • Solubility: The nitro and methoxy groups in the target compound likely reduce solubility in polar solvents compared to non-nitrated analogs (e.g., CID 899171) .
  • Thermal Stability : High melting points in nitro-substituted analogs (e.g., 2J: 265–268°C) suggest that the target compound may exhibit similar thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.